
IMD-0354
Overview
Description
IMD 0354 is a selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. It has been identified as a potent inhibitor of glutamine uptake, which plays a significant role in various cellular processes, including tumor progression and therapy resistance . IMD 0354 has shown promising results in suppressing neoplastic proliferation and inducing apoptosis in cancer cells .
Preparation Methods
The synthesis of IMD 0354 involves the molecular design and synthesis of a selective inhibitor of inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ). The synthetic route typically includes the construction of the three-dimensional structure of the kinase domain of IKKβ by homology modeling with protein kinase A as a template .
Chemical Reactions Analysis
IMD 0354 undergoes various chemical reactions, primarily involving its role as an inhibitor of the NF-κB pathway. It inhibits the phosphorylation of IκBα, preventing its degradation and subsequent translocation of NF-κB into the nucleus . This inhibition leads to the suppression of NF-κB activity, resulting in the repression of growth factor-independent proliferation of mast cells and other cancer cells . The major products formed from these reactions include the suppression of inflammatory and angiogenic responses .
Scientific Research Applications
Cancer Treatment
Inhibition of Tumor Growth
IMD-0354 has demonstrated significant anti-cancer properties across multiple studies. It acts as a potent inhibitor of glutamine uptake, leading to reduced tumor cell growth and viability. In preclinical models, this compound has been shown to suppress mTOR signaling pathways, induce cell-cycle arrest, and promote apoptosis in melanoma and other tumor-derived cell lines .
Targeting Cancer Stem Cells
A notable application of this compound is its ability to target cancer stem cells (CSCs). In a study focusing on breast cancer, this compound was used in combination with doxorubicin delivered via nanoparticles. This combination therapy effectively reduced multidrug resistance by targeting both bulk tumor cells and CSCs, thereby decreasing tumor recurrence rates . The compound inhibited the expression of stem-like genes such as Oct4, Nanog, and Sox2, which are associated with CSC properties.
Case Study: Melanoma Treatment
In a detailed investigation involving melanoma cell lines, this compound was identified as an effective agent that not only inhibited cell proliferation but also induced apoptosis. The study utilized RNA sequencing to reveal that this compound affects pathways related to the unfolded protein response and DNA damage response, highlighting its multifaceted action against cancer cells .
Radiation Protection
This compound has been explored for its protective effects against radiation damage. A study indicated that administration of this compound significantly improved survival rates in subjects exposed to whole-body X-irradiation by 83%. This protective effect is attributed to the compound's ability to modulate inflammatory responses and reduce cellular damage caused by radiation exposure .
Inflammatory Diseases
Research has highlighted the potential of this compound in treating acute and subacute inflammatory diseases. The compound's inhibition of NF-κB signaling plays a crucial role in reducing inflammation, making it a candidate for therapeutic interventions in conditions characterized by excessive inflammatory responses .
Mechanistic Insights
Cellular Mechanisms
The mechanisms through which this compound exerts its effects include:
- Inhibition of NF-κB Activation : By blocking NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines and survival factors in various cell types .
- Modulation of Glutamine Metabolism : The compound alters metabolic pathways by enhancing glucose metabolism when glutamine uptake is inhibited, leading to increased lactate production as a compensatory mechanism .
Data Summary Table
Mechanism of Action
IMD 0354 exerts its effects by inhibiting the phosphorylation of IκBα, which prevents the activation and translocation of NF-κB into the nucleus . This inhibition disrupts the NF-κB signaling pathway, leading to the suppression of inflammatory and angiogenic responses . IMD 0354 also inhibits glutamine uptake, resulting in sustained low intracellular glutamine levels and attenuation of mTOR signaling . This dual mechanism of action makes IMD 0354 a potent inhibitor of tumor growth and inflammation.
Comparison with Similar Compounds
IMD 0354 is unique in its dual inhibition of the NF-κB pathway and glutamine uptake. Similar compounds that target the NF-κB pathway include inhibitors of IκB kinase subunit beta (IKKβ) and other small molecules that prevent the translocation of NF-κB into the nucleus . IMD 0354’s ability to also inhibit glutamine uptake sets it apart from other NF-κB inhibitors. Other similar compounds include inhibitors of glutamine transporters, such as SLC1A5, which play a predominant role in glutamine metabolism in tumors .
Biological Activity
IMD-0354 is a small molecule known for its role as an inhibitor of IκB kinase-β (IKKβ), which plays a crucial part in the NF-κB signaling pathway. This compound has garnered attention due to its diverse biological activities, particularly in cancer research and inflammation modulation.
This compound functions primarily by blocking the nuclear translocation of NF-κB, a transcription factor that regulates various genes involved in inflammation, immunity, and cell proliferation. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκB proteins, leading to the retention of NF-κB in the cytoplasm and reducing its activity in the nucleus .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
-
Cancer Cell Apoptosis :
- This compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer and chronic lymphocytic leukemia (CLL) cells. In CLL cells, treatment with this compound resulted in an increase in apoptotic cells by an average of 26% .
- In breast cancer models, it effectively targets cancer stem cells (CSCs), reducing their viability and inducing apoptosis through mechanisms that involve the downregulation of stem-like gene expression such as Oct4, Nanog, and Sox2 .
-
Anti-inflammatory Effects :
- The compound attenuates myocardial ischemia/reperfusion injury by decreasing expression levels of adhesion molecules like ICAM-1 and P-selectin and inhibiting cytokine production in cardiomyocytes .
- In pulmonary arterial smooth muscle cells (PASMCs), this compound inhibited FGF2-induced nuclear translocation of NF-κB, which is associated with inflammation and proliferation .
- Antimicrobial Activity :
Study 1: Targeting Breast Cancer Stem Cells
A study published in PLoS ONE demonstrated that this compound effectively targeted breast CSCs and reduced their colony formation ability. The study indicated that combining this compound with other chemotherapeutic agents could enhance drug delivery under hypoxic conditions typical of tumor microenvironments, potentially reducing multidrug resistance (MDR) .
Study 2: Chronic Lymphocytic Leukemia
Research indicated that this compound induced apoptosis in CLL cells through inhibition of NF-κB activation. The study utilized flow cytometry to quantify apoptotic cells post-treatment, revealing significant increases in apoptosis rates across various patient samples .
Data Summary
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of IMD-0354 in inhibiting NF-κB activity?
this compound selectively inhibits IKKβ (IκB kinase beta), a key enzyme in the NF-κB signaling pathway. By blocking IKKβ, it prevents the phosphorylation and degradation of IκBα, thereby retaining NF-κB in the cytoplasm and suppressing its transcriptional activity. In HMC-1 cells, concentrations <5 µM inhibit NF-κB nuclear translocation and reduce cyclin D3 expression, leading to G0/G1 cell cycle arrest .
Q. What are the recommended in vitro concentrations of this compound for studying NF-κB inhibition in HMC-1 cells?
For HMC-1 cells, this compound is effective at concentrations <5 µM. Time- and dose-dependent inhibition of proliferation is observed, with 0.5 µM causing near-complete suppression of IC-2G559 and IC-2V814 cell lines. At 1 µM, it increases subdiploid DNA content and reduces S/G2-M phase ratios, indicating apoptosis induction .
Q. How should this compound be prepared and stored to ensure experimental stability?
this compound is stored as a powder at -20°C. For experiments, dissolve in DMSO (10 mg/mL stock) and aliquot for single-use to avoid freeze-thaw cycles. Working solutions in cell culture media should be prepared fresh, as solvent stability post-reconstitution is limited to one month at -20°C .
Q. What in vivo dosing regimens of this compound are effective in reducing tumor growth in murine models?
In murine xenograft models (e.g., MDA-MB-231), daily oral or intraperitoneal administration of 5–20 mg/kg this compound significantly inhibits tumor growth. For allergic asthma models, 20 mg/kg reduces bronchial eosinophilia and Th2 cytokines (IL-5, IL-13) in OVA-sensitized mice .
Advanced Research Questions
Q. How does this compound affect cancer stem cells (CSCs) in non-small cell lung cancer (NSCLC), and what are the implications for combination therapy?
this compound reduces the side population (SP) of CSCs in A549 and A549Luc cells at low micromolar concentrations (IC50 = 1.0 µM). It suppresses CSC-associated genes (Nanog, Oct4) and ABC transporter expression (MDR1, ABCG2), reversing chemoresistance. Synergy with doxorubicin (Dox) enhances cytotoxicity in hypoxic tumor microenvironments (TME), reducing tumor burden in xenografts by 50% compared to monotherapy .
Q. What structural modifications of this compound enhance its antimicrobial adjuvant activity?
Relocating the phenol hydroxyl group from the para to ortho position retains activity, while iodination (e.g., derivative 10 ) improves potency against multidrug-resistant strains like KPB9. Halogen substitutions at the 3,5-bis(trifluoromethyl)phenyl group are critical; methyl or methoxy groups reduce efficacy. Stereoisomer studies show retained activity in methyl derivatives but diminished effects in phenyl analogs .
Q. How do researchers reconcile discrepancies in this compound’s inhibition of IKKβ between enzyme assays and cellular studies?
Despite lacking ATP-competitive IKKβ inhibition in enzymatic assays (IC50 >10 µM), this compound suppresses NF-κB activation in Jurkat cells (IC50 = 0.218 µM). This discrepancy suggests off-target effects or metabolite-mediated activity. For example, in HepG2 cells, it blocks IκBα degradation post-TNFα stimulation, indicating a non-canonical mechanism .
Q. What are the observed effects of this compound on pulmonary arterial hypertension (PAH) in rodent models, and what are the therapeutic limitations?
In monocrotaline (MCT)-induced PAH rats, this compound (10 mg/kg/day) improves survival (65% vs. 0% in controls at 32 days) and reduces right ventricular hypertrophy. However, 35% mortality persists due to incomplete vascular remodeling reversal. Toxicity at 10 µM in PASMCs limits clinical translation, though prophylactic use may delay PAH onset .
Q. How does this compound modulate Th1/Th2 cytokine balance in allergic asthma models?
In OVA-sensitized mice, 20 mg/kg this compound suppresses Th2 cytokines (IL-5, IL-13) and eosinophil recruitment in bronchoalveolar lavage fluid (BALF) without altering Th1 cytokines (IL-12, IFN-γ). Methodologically, BALF analysis and lung histopathology are critical for assessing airway hyperresponsiveness and mucus production .
Q. What are the implications of this compound’s dual role in inhibiting NF-κB and mTOR signaling in cancer metabolism studies?
In melanoma, this compound inhibits SLC1A5-mediated glutamine uptake, reducing intracellular glutamine levels and mTOR pathway activation. This dual action induces autophagy and apoptosis, with synergistic effects when combined with GLS1 or LDHA inhibitors. Metabolic profiling (e.g., LC-MS for glutamine) and Seahorse assays are essential for validating these mechanisms .
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF6NO2/c16-9-1-2-12(24)11(6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHILCFMQWMQVAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50243248 | |
Record name | IMD-0354 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50243248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
978-62-1 | |
Record name | IMD-0354 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000978621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMD-0354 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50243248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMD-0354 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMD-0354 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76145IS906 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.